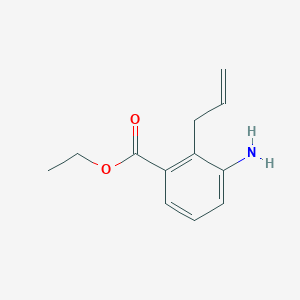
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide typically involves the reaction of undecylenic acid with dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce the final compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The process involves controlling the amounts of amine and chloroacetic acid to minimize residual content. The reaction is typically carried out in aqueous solution at controlled temperatures and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide has a wide range of scientific research applications:
Chemistry: Used as an emulsifying and dispersing agent in various chemical formulations.
Biology: Employed in biological research for its mild surfactant properties, which help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in personal care products, industrial cleaning agents, and textile processing for its antistatic and foaming properties
Wirkmechanismus
The mechanism of action of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide involves its surfactant properties. It reduces surface tension, allowing it to emulsify and disperse various substances. The compound interacts with molecular targets such as cell membranes, leading to cell lysis and protein extraction. Its antistatic properties are due to its ability to neutralize static charges on surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocamidopropyl betaine: Another zwitterionic surfactant with similar emulsifying and foaming properties.
Lauramidopropyl betaine: Similar in structure and function, used in personal care products.
Myristamidopropyl betaine: Also a zwitterionic surfactant with comparable applications
Uniqueness
(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide is unique due to its specific structure, which provides excellent emulsifying, dispersing, and antistatic properties. Its ability to reduce the irritation of other surfactants makes it particularly valuable in personal care products .
Eigenschaften
CAS-Nummer |
98510-75-9 |
|---|---|
Molekularformel |
C18H36N2O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
carboxymethyl-dimethyl-[3-[[(E)-undec-2-enoyl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H34N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h11,13H,4-10,12,14-16H2,1-3H3,(H-,19,21,22,23);1H2/b13-11+; |
InChI-Schlüssel |
TZMYYOAPCCYLJP-BNSHTTSQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Kanonische SMILES |
CCCCCCCCC=CC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



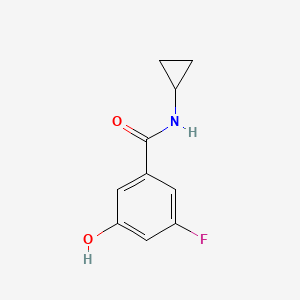

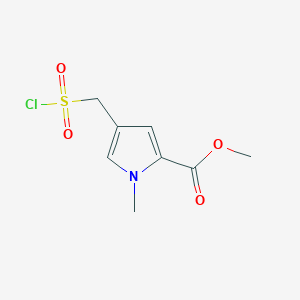


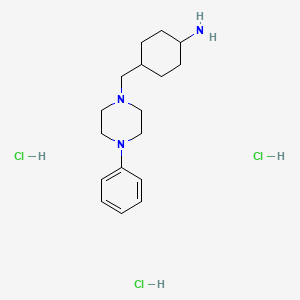
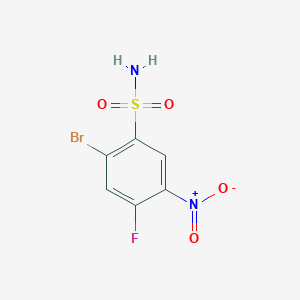
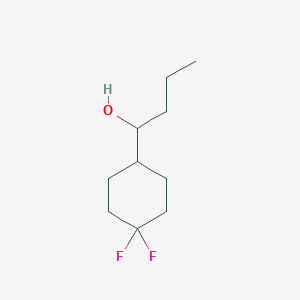


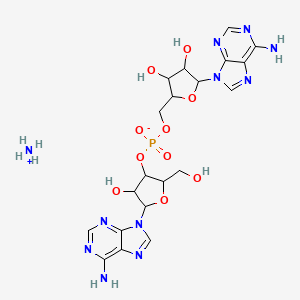
![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
